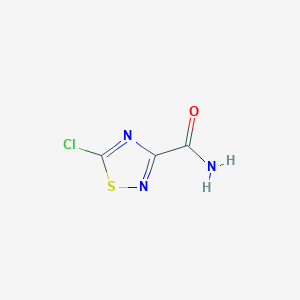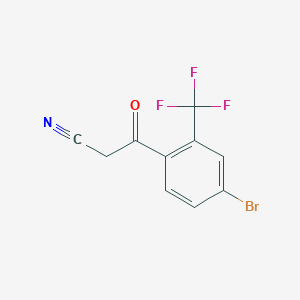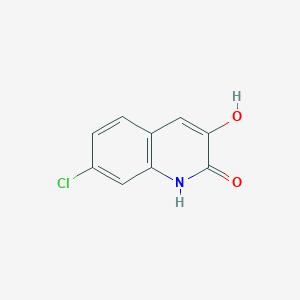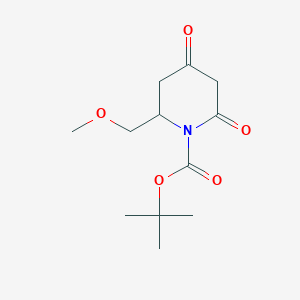
tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate is a synthetic organic compound with a complex structure. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The tert-butyl group and the methoxymethyl group are attached to the piperidine ring, along with two oxo groups and a carboxylate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate involves multiple steps, typically starting from readily available starting materials. One common synthetic route involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the methoxymethyl group. The oxo groups are then introduced through oxidation reactions, and the carboxylate group is added in the final step. The reaction conditions often involve the use of protecting groups, oxidizing agents, and specific catalysts to achieve the desired product with high yield and purity .
Analyse Des Réactions Chimiques
tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The carboxylate group can undergo hydrolysis to form the corresponding carboxylic acid
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique reactivity can be leveraged
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4,6-dioxopiperidine-1-carboxylate:
Methoxymethyl 4,6-dioxopiperidine-1-carboxylate: Lacks the tert-butyl group, leading to differences in stability and reactivity.
tert-Butyl 2-(hydroxymethyl)-4,6-dioxopiperidine-1-carboxylate: The hydroxymethyl group provides different chemical properties compared to the methoxymethyl group
Propriétés
Formule moléculaire |
C12H19NO5 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
tert-butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8(7-17-4)5-9(14)6-10(13)15/h8H,5-7H2,1-4H3 |
Clé InChI |
PKDIELHPABZYNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C(CC(=O)CC1=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


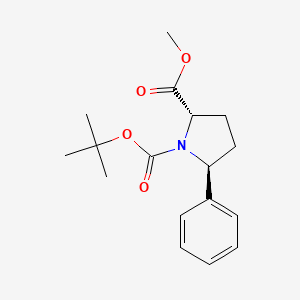

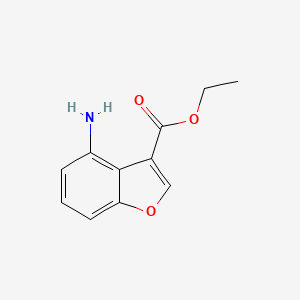
![2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861971.png)
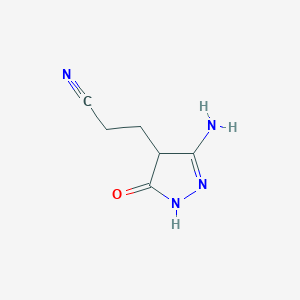
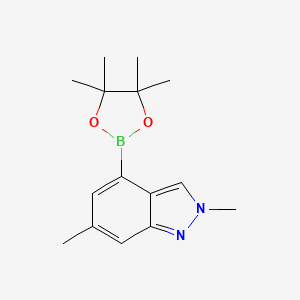
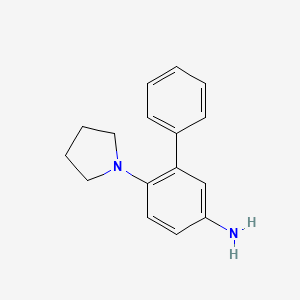
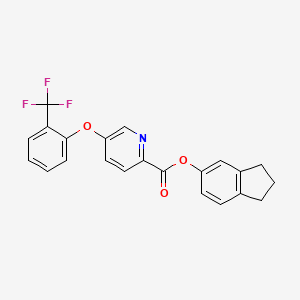
![2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12861987.png)
